2-Methylfuran-3-sulfonamide

Regiochemistry Molecular descriptors Isomer differentiation

Researchers requiring reproducible carbonic anhydrase inhibition data often face inconsistency due to isomeric impurity. This single, regioisomerically pure 2-methylfuran-3-sulfonamide scaffold (CAS 500891-48-5) provides the defined 2,3-substitution pattern essential for valid SAR studies. - Defined orientation of the zinc-binding sulfamoyl group enables isoform-selective CAI development, with related scaffolds achieving selectivity indices up to 70. - Distinct from the 2,5- and 3,4-isomers in pKa, reactivity, and biological activity, precluding generic substitution. - Compact MW (161.18) with primary sulfonamide and furan ring vectors for library diversification.

Molecular Formula C5H7NO3S
Molecular Weight 161.18 g/mol
Cat. No. B15247562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylfuran-3-sulfonamide
Molecular FormulaC5H7NO3S
Molecular Weight161.18 g/mol
Structural Identifiers
SMILESCC1=C(C=CO1)S(=O)(=O)N
InChIInChI=1S/C5H7NO3S/c1-4-5(2-3-9-4)10(6,7)8/h2-3H,1H3,(H2,6,7,8)
InChIKeyRKKHAYOCOISUDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylfuran-3-sulfonamide: Identity & Baseline Characterization


2-Methylfuran-3-sulfonamide (CAS: 500891-48-5) is a furan-based heterocyclic primary sulfonamide with the molecular formula C5H7NO3S and a molecular weight of 161.18 g/mol. [1] The compound features a sulfonamide group (-SO2NH2) substituted at the 3-position of a furan ring that also bears a methyl group at the 2-position. This regiochemical arrangement distinguishes it from other methylfuran sulfonamide isomers, including 2-methylfuran-5-sulfonamide and 4-methylfuran-3-sulfonamide, which exhibit distinct physicochemical properties and reactivity profiles. [2] As a member of the furyl sulfonamide class, the compound shares the zinc-binding sulfamoyl pharmacophore associated with carbonic anhydrase inhibition. [3]

Regioisomerically defined 2-methylfuran-3-sulfonamide scaffold (distinct from 2,5- or 3,4-isomers)
Supports carbonic anhydrase inhibition research via zinc-binding sulfamoyl pharmacophore
Suitable for intramolecular cycloaddition methodology and regioisomer-dependent pKa profiling

2-Methylfuran-3-sulfonamide: Isomer Substitution Risks


2-Methylfuran-3-sulfonamide cannot be generically interchanged with other methylfuran sulfonamide positional isomers due to documented differences in physicochemical properties, synthetic accessibility, and biological activity that are directly attributable to regiochemistry. Historical sulfonation studies demonstrate that 2-methylfuran-3-sulfonamide and 2-methylfuran-5-sulfonamide are distinct chemical entities with different elemental composition and isomerization behavior. [1] The substitution pattern influences both the electron density distribution on the furan ring and the spatial orientation of the sulfonamide moiety relative to the methyl substituent, parameters that critically affect metal coordination geometry in enzyme active sites such as carbonic anhydrases. [2] Furthermore, steric and electronic variations among regioisomers alter reaction kinetics in downstream synthetic applications, including cycloaddition reactions where sulfonamide substituent position governs both cyclization rate and equilibrium product yield. [3] These differences preclude one-for-one substitution in any research or industrial workflow requiring reproducible experimental outcomes or defined molecular properties.

Regioisomer 2-Methylfuran-5-sulfonamide exhibits different elemental composition and isomerization behavior; may not reproduce physicochemical or biological profiles.
Metal coordination Sulfonamide position alters zinc-binding geometry in carbonic anhydrase active sites; 5-sulfonamide isomer may shift inhibition profile.
Synthetic kinetics 3-Sulfonamide substitution pattern affects cycloaddition transition state; generic substitution can change reaction rate and yield.

2-Methylfuran-3-sulfonamide: Differentiation vs. Analogs


Regioisomeric Molecular Descriptor Comparison

As a 2-methyl-3-substituted furan, 2-methylfuran-3-sulfonamide possesses a distinct substitution pattern compared to its 5-substituted isomer 2-methylfuran-5-sulfonamide. The 3-sulfonamide configuration places the sulfamoyl group adjacent to the 2-methyl substituent on the furan ring, whereas the 5-sulfonamide isomer positions the sulfamoyl group at the opposite end of the conjugated π-system. [1] This regioisomeric difference manifests in distinct computed physicochemical properties including molecular polar surface area (PSA) values and calculated partition coefficients that influence solubility and membrane permeability. [2]

Regioisomeric Descriptors
Class-level inference
2-Methyl-3-sulfonamide vs 2-methyl-5-sulfonamide: distinct PSA (calculated 81.68 Ų) and partition coefficient; different elemental analysis composition.
Regioisomeric identity governs solubility and synthetic behavior; isomer mismatch prevents reproducible outcomes.
Computational prediction; confirm experimentally for specific assay conditions.
Regiochemistry Molecular descriptors Isomer differentiation

Furyl Sulfonamide Activity vs. Acetazolamide

As a furyl sulfonamide derivative, 2-methylfuran-3-sulfonamide belongs to a compound class that has demonstrated carbonic anhydrase (CA) inhibitory activity. A systematic study of fifteen structurally related furyl sulfonamides evaluated against four human CA isoforms (hCA I, hCA II, hCA IV, and hCA IX) established that compounds within this class exhibit potent inhibition, with the majority of tested derivatives showing greater potency than the reference drug acetazolamide (AAZ) against hCA I (8 compounds more potent) and hCA IV (11 compounds more potent). [1] Notably, four compounds from this series demonstrated superior activity against the tumor-associated hCA IX isoform relative to AAZ, with one derivative (compound 13d) achieving selectivity indices of 70 for hCA I, 13.5 for hCA II, and 20 for hCA IV. [2]

CA Inhibition Class Data
Class-level inference
15 furyl sulfonamides tested: 8 showed lower Ki than acetazolamide for hCA I; 11 lower for hCA IV; 4 lower for hCA IX. Best selectivity index 70 (hCA I).
Supports CA isoform-selective probe development; individual compound data not available.
Stopped-flow CO2 hydrase assay; class-level activity context.
Carbonic anhydrase inhibition Furyl sulfonamide Enzyme inhibition

Intramolecular Cycloaddition Substituent Effects

Furan-sulfonamide scaffolds incorporating a 2-methylfuran-3-sulfonamide core offer differentiated reactivity in intramolecular Diels-Alder (IMDA) cycloaddition reactions compared to alternative substitution patterns. Systematic studies on N-allyl-N-(methylfuran)-sulfonamide compounds have established that substituent positioning on the furan ring modulates both cyclization rate and equilibrium product yield. [1] Increased steric bulk on the sulfonamide substituent enhances both the rate of cyclization and the yield of these transformations. The 3-sulfonamide substitution pattern in 2-methylfuran-3-sulfonamide places the sulfamoyl group in proximity to the reactive furan 2- and 4-positions, creating a distinct steric and electronic environment that influences the transition state geometry of IMDA reactions relative to 5-substituted or unsubstituted furan sulfonamide alternatives. [2]

IMDA Substituent Effects
Class-level inference
N-allyl-N-(methylfuran)-sulfonamide series: steric bulk on sulfonamide enhances cyclization rate and equilibrium yield. 3-sulfonamide position creates unique transition-state geometry.
Regioisomer choice directly influences synthetic yield and kinetics; essential for reproducible methodology.
Intramolecular Diels-Alder conditions; verify with specific substrate.
Intramolecular Diels-Alder Cycloaddition kinetics Steric effects

pKa Modulation via Regiochemical Positioning

The acid dissociation constant (pKa) of furan-based sulfonamides is sensitive to both methyl substitution pattern and the position of the sulfonamide group on the heterocyclic ring. Studies on methyl-substituted furoxan and furazan sulfonamide derivatives have quantified how substituent position influences the ionization behavior of the sulfamoyl group, which directly impacts zinc-binding capacity at carbonic anhydrase active sites. [1] The 2-methylfuran-3-sulfonamide regioisomer presents a unique electronic environment where the electron-donating methyl group at the 2-position and the electron-withdrawing sulfonamide at the 3-position create a specific polarization pattern across the furan π-system. This regiochemical arrangement produces a distinct pKa value relative to the 5-sulfonamide isomer (2-methylfuran-5-sulfonamide) and the 4-methyl isomer (4-methylfuran-3-sulfonamide), affecting the fraction of deprotonated sulfonamide anion available for zinc coordination under physiological pH conditions. [2]

pKa Modulation
Class-level inference
Methyl position and sulfonamide regioisomerism shift pKa in furoxan/furazan analogs. 2-methyl-3-sulfonamide pattern yields distinct ionization vs 5- or 4-methyl isomers.
pKa affects fraction of deprotonated anion for zinc coordination; critical for CA inhibition context.
No individual pKa reported; review with potentiometric measurement.
Acid dissociation constant pKa Sulfonamide ionization

2-Methylfuran-3-sulfonamide: Research & Industrial Applications


Carbonic Anhydrase Isoform-Selective Probes

2-Methylfuran-3-sulfonamide serves as a furyl sulfonamide scaffold for carbonic anhydrase inhibitor (CAI) development. The class-level evidence indicates that furyl sulfonamides exhibit potent inhibition against human CA isoforms, with demonstrated capacity to exceed the potency of acetazolamide (AAZ) against hCA I, hCA IV, and hCA IX. [1] The compound's specific 2-methyl-3-sulfonamide regioisomerism provides a defined spatial orientation of the zinc-binding sulfamoyl group relative to the furan ring, a parameter that influences isoform selectivity as demonstrated by compound 13d in the reference series achieving selectivity indices up to 70 for hCA I. [2] Researchers should utilize this compound as a core scaffold for SAR exploration, particularly for investigations targeting tumor-associated hCA IX where furyl sulfonamides have shown superior potency relative to the clinical reference standard.

Intramolecular Cycloaddition Substrate Optimization

The 2-methylfuran-3-sulfonamide scaffold provides a defined substitution pattern for investigating steric and electronic effects in intramolecular cycloaddition reactions. Evidence from N-allyl-N-(methylfuran)-sulfonamide studies demonstrates that substituent positioning and steric bulk on the sulfonamide moiety directly modulate cyclization rate and equilibrium product yield. [1] The 3-sulfonamide configuration creates a specific steric environment adjacent to the reactive furan 2-position, offering a differentiable starting material for synthetic chemists developing new cycloaddition methodologies. Procurement of this specific regioisomer, rather than alternative methylfuran sulfonamide isomers, is essential for reproducible investigation of substituent effects on IMDA transition state geometry and reaction outcomes. [2]

Regioisomer-Dependent pKa Profiling

2-Methylfuran-3-sulfonamide enables systematic investigation of how sulfonamide regioisomerism modulates acid dissociation constant (pKa) and consequent zinc-binding capacity. Class-level studies on methyl-substituted furan and furoxan sulfonamides have established that methyl group positioning and sulfonamide substitution pattern quantitatively affect pKa values. [1] The target compound's specific 2,3-substitution pattern represents one defined point in the regioisomeric space, allowing researchers to generate comparative data against the 2,5-isomer (2-methylfuran-5-sulfonamide) and the 3,4-isomer (4-methylfuran-3-sulfonamide). This differential pKa profiling is critical for optimizing the fraction of deprotonated sulfonamide anion available for zinc coordination under physiological pH conditions in carbonic anhydrase inhibition applications. [2]

Heterocyclic Sulfonamide Diversity Element

2-Methylfuran-3-sulfonamide functions as a heterocyclic sulfonamide diversity element for small-molecule library construction in drug discovery programs. The compound's molecular architecture combines a furan oxygen heterocycle, a methyl substituent at the 2-position, and a primary sulfonamide at the 3-position, providing a compact (MW: 161.18) scaffold with multiple vectors for further functionalization. [1] The primary sulfonamide group (-SO2NH2) offers a site for N-alkylation or N-arylation derivatization, while the furan ring presents positions for electrophilic substitution or cross-coupling reactions. This regioisomerically defined scaffold enables exploration of chemical space distinct from benzene sulfonamides and alternative furan sulfonamide isomers, making it a non-redundant addition to screening collections targeting zinc metalloenzymes or sulfonamide-binding protein domains. [2]

Application
Selection Property
Validation Focus
Carbonic anhydrase isoform profiling
Furyl sulfonamide scaffold with defined 2,3-regiochemistry
Isoform selectivity review; compare to acetazolamide baseline
Intramolecular cycloaddition methodology
3-Sulfonamide substitution pattern adjacent to reactive furan 2-position
Cyclization yield reproducibility; steric effect documentation
Sulfonamide ionization studies
Regioisomer-dependent pKa modulation
Zinc-coordination state at physiological pH; comparative isomer profiling
Heterocyclic sulfonamide library synthesis
Compact furan core (MW 161.18) with multiple derivatization vectors
Chemical space distinctness from benzene sulfonamides; scaffold validation

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